

Application Note: Analytical Characterization of (2-Methyl-1H-indol-3-yl)methanol

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Compound of Interest

Compound Name: (2-Methyl-1h-indol-3-yl)methanol

CAS No.: 6967-71-1

Cat. No.: B3056212

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Executive Summary & Molecule Profile

(2-Methyl-1H-indol-3-yl)methanol is a primary alcohol derivative of 2-methylindole. It serves as a critical intermediate in the synthesis of bioactive indole alkaloids and pharmaceutical candidates. Unlike simple alcohols, this molecule exhibits significant reactivity at the C3 position. Upon protonation, it readily loses water to form a resonance-stabilized vinylogous iminium ion (3-methyleneindolenine), which acts as a potent electrophile, leading to rapid dimerization into diindolylmethanes (DIMs).

Successful characterization requires protocols that minimize acid exposure and solvent-mediated proton exchange.

Physicochemical Profile

Property	Value / Characteristic	Notes
CAS Number	6967-71-1	
Formula		
MW	161.20 g/mol	
Appearance	Off-white to pale yellow solid	Oxidizes/darkens upon air exposure.[1]
Solubility	DMSO, Methanol, Ethanol, Ethyl Acetate	Insoluble in water.
Stability	Acid Sensitive	Decomposes to bis(indolyl)methanes in pH < 5.
Key Impurity	2-Methylindole-3-carboxaldehyde	Precursor from reduction synthesis.

Structural Identification: NMR Spectroscopy

Expert Insight: The choice of solvent is critical. Using

often leads to rapid exchange of the hydroxyl and indole amine protons, resulting in broadened singlets and loss of coupling information. DMSO-d₆ is the required solvent as it stabilizes the hydroxyl proton via hydrogen bonding, allowing observation of the

coupling—a definitive proof of the primary alcohol structure.

Protocol 1: High-Resolution and NMR

Objective: Confirm structure and assess residual solvent/precursor levels.

Materials:

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS.
- Sample Mass: 5–10 mg.[2]

Step-by-Step Methodology:

- Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-d6. Ensure the tube is clean and free of acid traces (do not use acid-washed tubes without rigorous neutralization).
- Acquisition ():
 - Pulse sequence: Standard proton (zg30).
 - Scans: 16 (minimum).
 - Relaxation Delay (D1): 1.0 s (ensure integration accuracy for the methyl singlet).
- Acquisition ():
 - Pulse sequence: Proton-decoupled (zgpg30).
 - Scans: 512–1024 (quaternary carbons at C2 and C3 require high S/N).
- Processing: Calibrate TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.

Expected Spectral Data (DMSO-d6): | Assignment | Shift (

, ppm) | Multiplicity | Integration | Coupling (

) | Structural Significance | | :--- | :--- | :--- | :--- | :--- | :--- | | Indole NH | 10.8 – 11.0 | Broad Singlet | 1H | - | Confirms N-H integrity (lack of N-alkylation). | | Aromatic Ring | 6.9 – 7.5 | Multiplet | 4H | - | Indole benzenoid ring. | | OH | 4.6 – 4.8 | Triplet | 1H | ~5.0 Hz | Diagnostic: Confirms alcohol. Disappears with

shake. | | CH₂ | 4.5 – 4.6 | Doublet | 2H | ~5.0 Hz | Coupled to OH. Collapses to singlet on

addition. | | 2-CH₃ | 2.3 – 2.4 | Singlet | 3H | - | Confirms 2-methyl substitution. |

Purity Assessment: HPLC-UV/Vis

Expert Insight: Standard acidic mobile phases (e.g., 0.1% TFA) can degrade the analyte during the run or in the autosampler, generating "ghost peaks" corresponding to dimers. This protocol uses a buffered, mildly acidic mobile phase to balance peak shape with stability, and mandates immediate injection.

Protocol 2: Stability-Indicating HPLC Method

Objective: Quantify purity and detect the aldehyde precursor (2-methylindole-3-carboxaldehyde).

Chromatographic Conditions:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 μm .
- Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 280 nm (Indole maximum) and 220 nm.
- Temperature: 25°C (Do not heat column >30°C to prevent degradation).

Gradient Program:

Time (min)	% Mobile Phase B	Event
0.0	10	Equilibration
10.0	90	Linear Gradient
12.0	90	Wash
12.1	10	Re-equilibration

| 15.0 | 10 | End |

Sample Preparation:

- Prepare a fresh stock solution of 1 mg/mL in Methanol.
- Dilute to 0.1 mg/mL with Mobile Phase A/B (50:50).
- Critical: Inject within 30 minutes of preparation. Do not store in autosampler >4 hours.

Acceptance Criteria:

- Main Peak: Retention time approx. 4–6 min (dependent on dead volume).
- Aldehyde Impurity: Will elute later than the alcohol (more lipophilic due to loss of H-bonding donor).
- Dimer Impurity: Highly lipophilic; elutes near the end of the gradient (10–12 min).

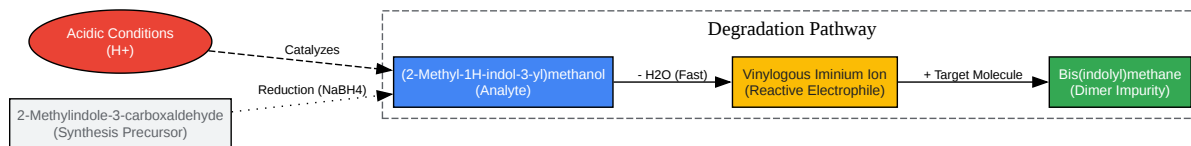
Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation.

- Ionization: Electrospray Ionization (ESI) in Positive Mode.^[3]
- Key Signals:
 - m/z.
 - m/z.
 - Fragment:
m/z (Characteristic cation formed by loss of water).
 - Note: If the 144 peak is the base peak, the ionization voltage may be too high, inducing in-source fragmentation.

Stability & Degradation Logic

The following Graphviz diagram illustrates the critical degradation pathway that analysts must avoid during handling.



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Caption: Acid-catalyzed dehydration pathway leading to dimerization. The reactive iminium intermediate attacks unreacted alcohol, forming lipophilic dimers detectable by HPLC.

References

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